molecular formula C18H19NO3 B5703032 N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide

N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5703032
M. Wt: 297.3 g/mol
InChI Key: IMCJKFZSNJNSSB-UHFFFAOYSA-N
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Description

N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide is an organic compound known for its unique structural features and potential applications in various fields. This compound consists of a benzodioxole ring fused with a carboxamide group and a tert-butylphenyl substituent. Its structure imparts specific chemical properties that make it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 2-tert-butylphenylamine with 1,3-benzodioxole-5-carboxylic acid. The reaction is often facilitated by condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) under controlled conditions . The process may also involve the use of coupling reagents like hydroxybenzotriazole (HOBt) to enhance the efficiency of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the tert-butylphenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with modified chemical properties.

Scientific Research Applications

N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts specific chemical properties and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

IUPAC Name

N-(2-tert-butylphenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2,3)13-6-4-5-7-14(13)19-17(20)12-8-9-15-16(10-12)22-11-21-15/h4-10H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCJKFZSNJNSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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